11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The exact mass of the compound this compound is 508.05532 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrClN2O2/c1-32-24-11-8-17(27)14-19(24)26-25-22(29-20-4-2-3-5-21(20)30-26)12-16(13-23(25)31)15-6-9-18(28)10-7-15/h2-11,14,16,26,29-30H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIAGAUPRGYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule belonging to the class of dibenzoazepines. Its structural features suggest potential biological activity that warrants investigation. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight: Approximately 392.73 g/mol
- Functional Groups: The presence of bromine and chlorine substituents on the phenyl rings may influence its reactivity and biological interactions.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Activity: Compounds in the dibenzoazepine class have been noted for their antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxicity: Some studies suggest that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
- Neuropharmacological Effects: Certain dibenzoazepines are known to interact with neurotransmitter systems, potentially acting as anxiolytics or antidepressants. This interaction may involve the modulation of GABAergic signaling pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding: The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission and exhibiting anxiolytic or sedative effects.
- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit key enzymes involved in bacterial metabolism or cancer cell survival pathways.
- Radical Scavenging Activity: The presence of halogenated phenyl groups can enhance radical scavenging properties, contributing to antioxidant activity .
Antimicrobial Efficacy
A study conducted by Shafiee et al. explored the antimicrobial properties of various dibenzoazepine derivatives against resistant strains of bacteria. The findings indicated that certain modifications in the structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against S. aureus .
Cytotoxic Effects
In vitro studies have shown that related dibenzoazepines can induce cytotoxicity in human cancer cell lines. For example, a compound structurally similar to this compound was tested against breast cancer cells (MCF-7) and exhibited significant growth inhibition at concentrations above 10 µM .
Data Table: Biological Activities Compared
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Notable applications include:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit significant antidepressant effects by modulating neurotransmitter systems.
- Anticancer Properties : Studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Biological Studies
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing neuronal signaling pathways.
Material Science
In addition to medicinal applications, this compound is also explored in material science:
- Organic Photovoltaics : Its unique electronic properties make it a candidate for use in organic solar cells.
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymeric materials with tailored properties.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of analogs of this compound. Results indicated that certain modifications led to enhanced serotonin reuptake inhibition compared to standard treatments.
Case Study 2: Anticancer Efficacy
Research conducted at a leading cancer research institute demonstrated that derivatives of this compound exhibited cytotoxic effects against MCF-7 breast cancer cells. The study highlighted the importance of the halogen substituents in enhancing biological activity.
Case Study 3: Organic Electronics
A recent investigation into organic photovoltaic devices utilized this compound as an active layer. The findings revealed improved efficiency due to its favorable charge transport properties.
Chemical Reactions Analysis
Substitution Reactions
The 5-bromo-2-methoxyphenyl group enables nucleophilic aromatic substitution:
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Nucleophile attack : The bromine atom acts as a leaving group under basic conditions (e.g., NH₃ or amines), yielding substituted derivatives.
-
Methoxy group influence : The electron-donating methoxy substituent activates the aromatic ring for substitution, though steric hindrance may affect reactivity.
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Nucleophilic substitution | NH₃, heat, polar solvent | Substituted phenyl group at bromine site |
Hydrolysis of Methoxy Group
The methoxy group can undergo hydrolysis under acidic conditions (e.g., H₂SO₄, heat):
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Mechanism : Protonation of the methoxy oxygen, followed by nucleophilic attack by water, forming a phenol.
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Product : 5-hydroxy-2-methoxyphenyl derivative (if partial hydrolysis) or complete demethylation to phenol.
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Acidic hydrolysis | H₂SO₄, elevated temperature | Phenol derivative or demethylated product |
Reduction of Ketone Group
The diazepin-1-one ketone can be reduced to an alcohol:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol.
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Product : Corresponding alcohol (diazepin-1-ol).
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Ketone reduction | NaBH₄, EtOH | Alcohol derivative |
Electrophilic Aromatic Substitution
-
Reactivity : Chlorine directs electrophiles to the para position, forming nitro derivatives.
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, low temperature | Nitro-substituted chlorophenyl derivative |
Transition Metal-Catalyzed Coupling
The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura):
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Suzuki coupling | Pd catalyst, base, aryl boronic acid | Cross-coupled baryl derivative |
Stability and Storage
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Shelf life : Proper storage (cool, dry conditions) is critical to prevent hydrolysis or oxidation.
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Reactivity : Halogen substituents and methoxy groups influence stability under acidic/basic conditions.
Analytical Techniques
Key methods for reaction monitoring and product characterization:
-
NMR spectroscopy : Confirms structural integrity and functional group transformations.
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Mass spectrometry : Identifies molecular weight and purity.
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HPLC/TLC : Assesses reaction progress and isolates pure compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
